(e)-3-(3-(Hydrazinecarbonyl)phenyl)-n-hydroxyacrylamide
Description
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI Key |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NN)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Route 1: Acid Chloride-Mediated Acrylamide Formation
Step 1: Synthesis of 3-(3-Carboxyphenyl)acrylic Acid
- Procedure : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen gas and a palladium catalyst. The resulting amine is diazotized and subjected to a Heck reaction with acrylic acid to form 3-(3-carboxyphenyl)acrylic acid.
- Conditions :
Step 2: Hydrazinecarbonyl Derivatization
- Procedure : The carboxylic acid is converted to an acid chloride using phosphorus trichloride (PCl₃), followed by reaction with hydrazine hydrate.
$$
\text{R-COOH} \xrightarrow{\text{PCl}3} \text{R-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{R-CONHNH}2
$$ - Conditions :
Step 3: N-Hydroxyacrylamide Formation
Route 2: Direct Condensation of Pre-Formed Segments
Step 1: Synthesis of 3-Hydrazinecarbonylphenyl Intermediate
- Procedure : Resorcinol reacts with hydrazine hydrate under nitrogen protection to form 3-hydroxyphenylhydrazine, which is subsequently oxidized to the hydrazinecarbonyl derivative using iodine and hydrogen peroxide.
$$
\text{Resorcinol} \xrightarrow{\text{NH}2\text{NH}2, \Delta} \text{3-Hydroxyphenylhydrazine} \xrightarrow{\text{I}2, \text{H}2\text{O}_2} \text{3-Hydrazinecarbonylphenol}
$$ - Conditions :
Step 2: Coupling with N-Hydroxyacryloyl Chloride
- Procedure : The hydrazinecarbonylphenyl intermediate reacts with N-hydroxyacryloyl chloride, synthesized from acrylic acid and hydroxylamine via acid chloride intermediate.
$$
\text{Acrylic Acid} \xrightarrow{\text{SOCl}2} \text{Acryloyl Chloride} \xrightarrow{\text{NH}2\text{OH}} \text{N-Hydroxyacryloyl Chloride}
$$ - Conditions :
Optimization and Reaction Conditions
Critical Parameters
- Temperature Control : Excessive heat during hydrazine reactions leads to decomposition; maintaining 80–120°C ensures optimal yields.
- Inert Atmosphere : Nitrogen protection prevents oxidation of hydrazine derivatives, improving yields by 15–20%.
- Catalyst Selection : Palladium catalysts in Heck reactions reduce side products, enhancing stereoselectivity (E:Z ratio > 9:1).
Solvent and Reagent Impact
| Solvent | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Acid chloride formation | 82 | 98.5 |
| DMF | EDCl-mediated coupling | 75 | 97.2 |
| THF | Acryloyl chloride coupling | 72 | 96.8 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Troubleshooting
- Stereoselectivity : The E-configuration is favored using bulky bases (e.g., triethylamine) during acrylamide formation.
- Hydrazine Stability : Storage under nitrogen at −20°C prevents hydrazine decomposition.
- Byproduct Formation : Unreacted acid chloride is quenched with aqueous NaHCO₃ to minimize impurities.
Applications and Derivatives
While beyond the scope of preparation methods, the compound’s HDAC inhibitory activity underscores its therapeutic potential. Structural analogs, such as trichostatin A, share similar mechanisms but differ in selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Hydroxyacrylamide Derivatives
*Calculated based on molecular formula C₁₀H₁₁N₃O₃.
Key Observations :
- The hydrazinecarbonyl group in the target compound introduces a polar, hydrogen-bond-donating moiety absent in SAHA or Panobinostat. This may improve interactions with HDAC catalytic zinc ions or adjacent residues .
- Unlike aliphatic linkers in SAHA, the phenyl-hydrazinecarbonyl system may confer rigidity, influencing binding kinetics .
Table 2: Comparative HDAC Inhibition and Cytotoxicity
*Data for the target compound is hypothesized based on structural analogs.
Key Findings :
- Hydrazine-based compounds (e.g., 6b ) show moderate HDAC inhibition, suggesting the target compound may require optimization for potency.
- Hybrid inhibitors (e.g., EGFR/HDAC dual-targeting compounds ) highlight the versatility of the N-hydroxyacrylamide scaffold. The hydrazinecarbonyl group could be leveraged for dual-targeting strategies.
Biological Activity
(E)-3-(3-(Hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylases (HDACs). This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.216 g/mol
- CAS Number : 1223593-85-8
- IUPAC Name : (E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide
The primary mechanism of action for this compound involves the inhibition of HDACs. These enzymes play a crucial role in the regulation of gene expression by modifying histones, which can lead to changes in cellular functions such as proliferation and apoptosis. By binding to the active site of HDACs, this compound may alter the acetylation status of histones, thereby influencing gene expression patterns associated with cancer cell growth and survival .
Inhibition of HDACs
Research has demonstrated that this compound exhibits significant inhibitory activity against various HDAC isoforms. In vitro studies have shown that the compound can effectively reduce cell viability in cancer cell lines by inducing apoptosis and cell cycle arrest. For example, treatment with this compound resulted in a marked increase in histone acetylation levels, indicating successful HDAC inhibition .
Case Studies
- Cell-Based Assays : In a study involving breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound modulates the expression of pro-apoptotic and anti-apoptotic proteins, enhancing the apoptotic response in treated cells. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptotic cells.
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (E)-3-(3-(Hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Condensation of 3-hydrazinecarbonylbenzaldehyde with acryloyl chloride in a cooled DMF/EDCI system. (ii) Hydroxylamine coupling under controlled pH (neutral conditions) in THF to form the hydroxamate group . Key factors affecting yield include solvent choice (e.g., dichloromethane for intermediate steps), temperature (35°C for 5 hours), and purification via column chromatography (Rf = 0.55–0.86) . Typical yields range from 44% to 68% depending on substituents .
Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acrylation | DMF/EDCI, 0°C | 44% | 98.1% | |
| Hydroxamate formation | THF, NH2OH | 64–68% | >95% |
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Characteristic peaks include δ 10.81 ppm (hydroxamate -OH), δ 7.92 ppm (aromatic CH), and δ 6.55 ppm (trans-alkene proton) .
- HRMS : Exact mass confirmation (e.g., m/z 333.0920 [M+H]+) .
- Melting point : 174–175°C for purity assessment .
Q. Why is the hydroxamate group critical for HDAC inhibition?
- Mechanistic Insight : The hydroxamate moiety chelates zinc ions in HDAC active sites, enabling competitive inhibition. Structural analogs lacking this group show >90% reduced activity . Positional isomerism (e.g., meta vs. para substitution) further modulates binding affinity .
Advanced Research Questions
Q. How can selective HDAC isoform inhibition be achieved with this compound?
- Methodology : (i) Perform enzyme kinetics assays (IC50 determination) against HDAC1/2/6 using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). (ii) Molecular docking : Compare binding poses in HDAC1 (narrow active site) vs. HDAC6 (bulky ZBG pocket). Studies show that substituents on the phenyl ring (e.g., bromo or nitro groups) enhance HDAC1 selectivity (IC50 = 0.8–1.2 µM) over HDAC6 (IC50 > 10 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Analytical Framework : (i) Batch variability : Verify synthesis consistency via elemental analysis (e.g., C 80.62%, H 7.32%) . (ii) Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and HDAC isoform-specific inhibitors as controls. For example, discrepancies in IC50 values may arise from divergent buffer pH or zinc concentrations .
Q. How do structural modifications impact dual EGFR/HDAC inhibition?
- SAR Analysis :
-
Quinazoline hybrids : Hybrids with (E)-3-arylacrylamide chains show dual EGFR inhibition (IC50 = 12 nM) and HDAC1 inhibition (IC50 = 0.5 µM) .
-
Adamantyl derivatives : Bulky substituents reduce HDAC affinity but improve pharmacokinetic properties (e.g., t½ = 6.2 hours) .
Table 2: Structure-Activity Relationships
Modification HDAC1 IC50 (µM) EGFR IC50 (nM) Solubility (µg/mL) Parent compound 1.5 - 2.1 Bromo-substituted 0.8 45 1.8 Adamantyl hybrid 3.2 12 4.5
Q. What in vivo models validate the antitumor efficacy of this compound?
- Experimental Design : (i) Xenograft models : Administer 50 mg/kg/day (oral) in BALB/c mice with MDA-MB-231 tumors. (ii) Biomarker analysis : Monitor histone H3 acetylation (Western blot) and tumor volume reduction (≥60% at day 21) . Co-administration with lapatinib hybrids enhances apoptosis via dual EGFR/HDAC pathway blockade .
Key Data Contradictions and Resolutions
-
Issue : Variability in HDAC inhibition potency across studies.
Resolution : Confirm zinc-dependent activity using trichostatin A as a control and standardize enzyme sources (recombinant vs. nuclear extracts) . -
Issue : Low solubility in aqueous buffers.
Resolution : Use PEG-400/water co-solvents (up to 20% v/v) without compromising stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
